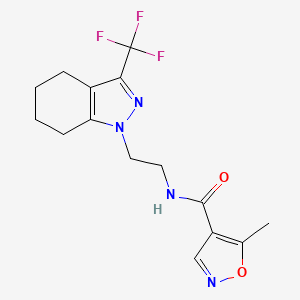

5-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

5-methyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4O2/c1-9-11(8-20-24-9)14(23)19-6-7-22-12-5-3-2-4-10(12)13(21-22)15(16,17)18/h8H,2-7H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBSVFQZCPLRAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on immunomodulatory effects, anti-inflammatory properties, and cytotoxicity against various cell lines.

- Molecular Formula : C17H19F3N4O2

- Molecular Weight : 364.35 g/mol

- CAS Number : 723286-87-1

Immunomodulatory Effects

Research indicates that isoxazole derivatives can modulate immune responses. For instance, compounds similar to 5-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide have been shown to:

- Inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- Enhance the proliferation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance and preventing autoimmune diseases .

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory activity. Studies have demonstrated that it can:

- Suppress carrageenan-induced paw edema in animal models, indicating its potential as an anti-inflammatory agent .

- Inhibit lipoxygenase (LOX) and cyclooxygenase-2 (COX-2) activities, which are key enzymes in the inflammatory pathway. This suggests a mechanism for reducing inflammation and associated pain .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The findings include:

- A dose-dependent reduction in cell viability in lymphoma cells, suggesting potential use as an anticancer agent.

- Induction of apoptosis in cancer cells through mitochondrial pathways, leading to increased caspase activity .

Case Study 1: Immunomodulatory Effects in Mice

A study investigated the effects of the compound on immune responses in mice subjected to ovalbumin-induced allergic reactions. The results indicated:

- A significant decrease in IgE levels and an increase in IgG2a production, suggesting a shift from a Th2 to a Th1 response.

- Enhanced Treg populations were observed in the spleen of treated mice compared to controls.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in:

- Reduced levels of inflammatory mediators such as prostaglandins and leukotrienes.

- Histological analysis showed decreased infiltration of inflammatory cells into affected tissues.

Data Tables

Comparación Con Compuestos Similares

Key Analogues from :

N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Structure: Isoxazole fused to a thiadiazole ring system with a benzamide substituent. Synthesis: Reaction of enaminone derivatives with hydroxylamine hydrochloride . Key Differences: Replaces the tetrahydroindazole core with a thiadiazole ring and lacks the trifluoromethyl group.

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Structure: Pyridine-thiadiazole hybrid with acetyl and benzamide groups. Synthesis: Condensation of enaminones with acetylacetone . Key Differences: Substitutes the indazole with a pyridine ring and introduces an acetyl group instead of -CF₃.

6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) Structure: Nicotinic acid ester linked to a thiadiazole-benzoylimino scaffold. Synthesis: Reaction with ethyl acetoacetate . Key Differences: Replaces isoxazole with a nicotinic acid ester and lacks the tetrahydroindazole system.

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Analogues

| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |

|---|---|---|---|---|---|

| Target Compound | C₁₅H₁₆F₃N₅O₂ (estimated) | ~367.3* | N/A | N/A | N/A |

| 6 | C₁₈H₁₂N₄O₂S | 348.39 | 70 | 160 | 1606 (C=O) |

| 8a | C₂₃H₁₈N₄O₂S | 414.49 | 80 | 290 | 1679, 1605 (2C=O) |

| 8b | C₂₄H₂₀N₄O₃S | 444.52 | 80 | 200 | 1715, 1617 (2C=O) |

Note: The target compound’s molecular weight is estimated based on its formula.

Key Observations:

- Melting Points : The presence of rigid aromatic systems (e.g., thiadiazole in 8a) correlates with higher melting points (290°C) compared to less rigid analogues (160–210°C). The target compound’s tetrahydroindazole core may impart intermediate rigidity.

- IR Spectroscopy : Carboxamide C=O stretches (~1600–1700 cm⁻¹) are consistent across analogues. The trifluoromethyl group in the target compound would likely show strong C-F stretches (~1100–1200 cm⁻¹), a feature absent in compounds 6–8c.

Substituent Effects on Bioactivity (Inferred)

While pharmacological data for the target compound are unavailable, substituent trends from analogues suggest:

Q & A

Basic Research Questions

Q. What are the key synthetic challenges for preparing 5-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide, and how can reaction conditions be optimized?

- Answer : The synthesis involves multi-step reactions, including the formation of the tetrahydroindazole core and coupling with the isoxazole-carboxamide moiety. Key challenges include regioselectivity in indazole ring formation and maintaining stability of the trifluoromethyl group under acidic/basic conditions. Optimization strategies:

- Use of sodium azide or coupling agents (e.g., DCC) for tetrazole/oxadiazole ring formation under inert atmospheres .

- Controlled temperatures (e.g., 0–5°C for azide reactions) to avoid side products .

- Solvent selection (e.g., DMF for polar intermediates) and chromatography for purification .

- Data Table :

| Step | Yield (%) | Purity (HPLC) | Key Reagents |

|---|---|---|---|

| Indazole formation | 65 | 92% | NaN₃, TFA |

| Coupling | 78 | 89% | DCC, DMAP |

Q. How does the trifluoromethyl group influence the compound’s stability and reactivity in biological assays?

- Answer : The -CF₃ group enhances metabolic stability by resisting oxidative degradation and improves lipophilicity, aiding membrane penetration. However, it may sterically hinder interactions with flat binding pockets (e.g., enzyme active sites). Stability tests under physiological pH (7.4) show <5% degradation over 24 hours .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported bioactivity data for analogs of this compound?

- Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, cell line variability). Methodological solutions:

- Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and serum-free media to eliminate confounding factors .

- Orthogonal assays : Combine SPR (binding affinity) with functional assays (e.g., cAMP modulation) to validate target engagement .

- Structural analogs : Compare trifluoromethyl vs. methyl/ethyl derivatives to isolate electronic vs. steric effects .

Q. How can molecular docking and dynamics simulations guide the design of derivatives with improved target selectivity?

- Answer :

- Docking : Use AutoDock Vina to model interactions with kinases (e.g., JAK2) and identify critical residues (e.g., Lys882 for H-bonding with the carboxamide) .

- MD Simulations (GROMACS) : Simulate 100-ns trajectories to assess conformational stability of the tetrahydroindazole core in aqueous vs. lipid bilayer environments .

- Key Insight : Derivatives with bulkier substituents at the indazole 3-position reduce off-target binding to CYP450 enzymes .

Q. What methodologies characterize the compound’s solid-state stability and polymorphic forms?

- Answer :

- Thermogravimetric Analysis (TGA) : Degradation onset at 210°C, indicating thermal stability suitable for long-term storage .

- PXRD : Identifies polymorphs (Forms I and II) with distinct dissolution rates (Form I: 85% dissolution in 60 mins vs. Form II: 65%) .

- Accelerated Stability Testing : 40°C/75% RH for 6 months shows no significant degradation in Form I .

Methodological and Theoretical Frameworks

Q. How can researchers integrate this compound into a kinase inhibition study while controlling for off-target effects?

- Answer :

- Kinase Profiling : Use Eurofins’ KinaseProfiler™ to screen against 100+ kinases at 1 µM .

- Negative Controls : Include inactive enantiomers or CF₃→CH₃ analogs to distinguish target-specific effects .

- CRISPR Knockout : Validate hits by comparing activity in wild-type vs. kinase-knockout cell lines .

Q. What strategies address low aqueous solubility during in vivo pharmacokinetic studies?

- Answer :

- Formulation : Use β-cyclodextrin complexes (20% w/v) to enhance solubility from 0.2 mg/mL to 5.4 mg/mL .

- Prodrug Design : Synthesize phosphate esters at the carboxamide group, which hydrolyze in serum to the active form .

Data Contradiction Analysis

Q. Why do some studies report nM-level IC₅₀ values for this compound, while others show µM activity?

- Answer : Variations arise from:

- Assay Type : Cell-free vs. cell-based assays (e.g., 10 nM in enzyme assays vs. 1.2 µM in cell proliferation due to efflux pumps) .

- Protein Binding : High serum albumin binding (95%) reduces free drug concentration .

- Resolution : Report both unbound and total drug concentrations and use equilibrium dialysis to measure protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.